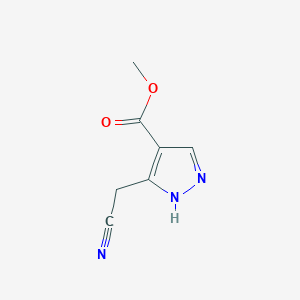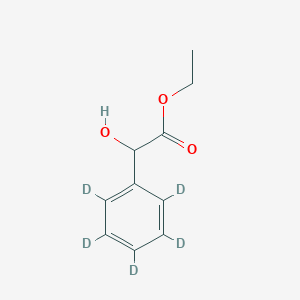
Ethyl Mandelate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Mandelate-d5 is a deuterated derivative of ethyl mandelate, a compound with the molecular formula C10H12O3. The deuterium atoms replace the hydrogen atoms in the molecule, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. Ethyl mandelate itself is an ester of mandelic acid and is known for its applications in organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl Mandelate-d5 can be synthesized through the esterification of mandelic acid with ethanol-d5 (deuterated ethanol) in the presence of an acid catalyst such as sulfuric acid or hydrogen chloride. The reaction typically involves refluxing the mixture to facilitate the esterification process. The general reaction is as follows:
Mandelic Acid+Ethanol-d5→Ethyl Mandelate-d5+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation and crystallization ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl Mandelate-d5 undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to mandelic acid and ethanol-d5.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound to produce benzaldehyde and other oxidation products.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to produce ethyl mandelate alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Major Products
Hydrolysis: Mandelic acid and ethanol-d5.
Oxidation: Benzaldehyde and other oxidation products.
Reduction: Ethyl mandelate alcohol.
Scientific Research Applications
Ethyl Mandelate-d5 is widely used in scientific research due to its deuterated nature, which makes it valuable in NMR spectroscopy. Its applications include:
Chemistry: Used as a reference compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals, where deuterated compounds are required.
Mechanism of Action
The mechanism of action of Ethyl Mandelate-d5 in NMR spectroscopy involves the interaction of its deuterium atoms with the magnetic field, providing distinct spectral signals that help in the elucidation of molecular structures. The deuterium atoms replace hydrogen atoms, resulting in different chemical shifts and coupling patterns in the NMR spectrum, which are crucial for detailed structural analysis.
Comparison with Similar Compounds
Ethyl Mandelate-d5 can be compared with other deuterated compounds such as:
Ethyl Mandelate: The non-deuterated version, which lacks the distinct NMR spectral properties provided by deuterium.
Mthis compound: Another deuterated ester of mandelic acid, where the ethyl group is replaced by a methyl group.
Benzyl Mandelate-d5: A deuterated ester with a benzyl group instead of an ethyl group.
This compound is unique due to its specific deuterium labeling, which makes it particularly useful in NMR spectroscopy and other applications requiring deuterated compounds.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
185.23 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/i3D,4D,5D,6D,7D |
InChI Key |
SAXHIDRUJXPDOD-DKFMXDSJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OCC)O)[2H])[2H] |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



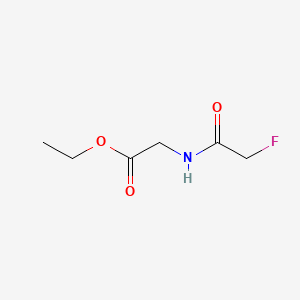

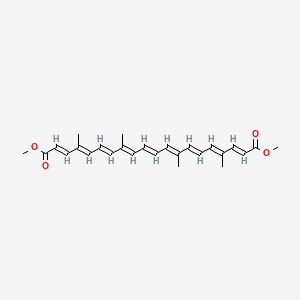
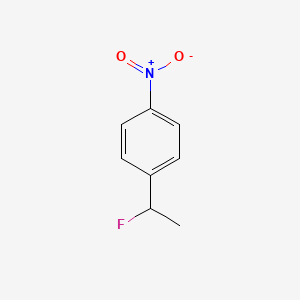
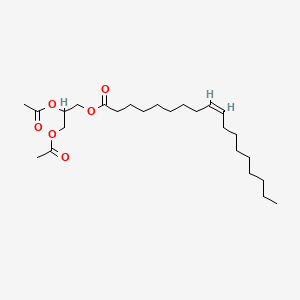

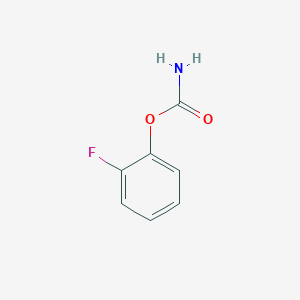
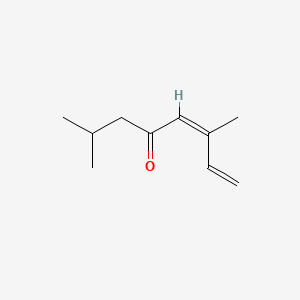
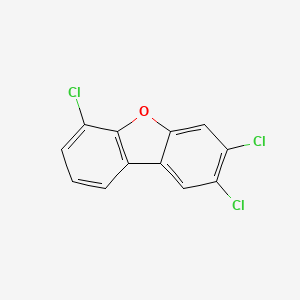
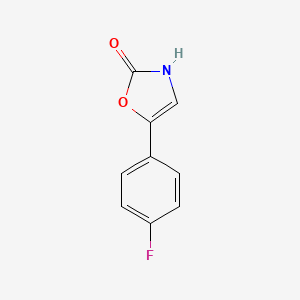
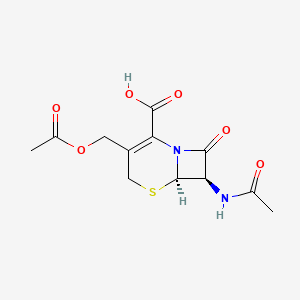
![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
